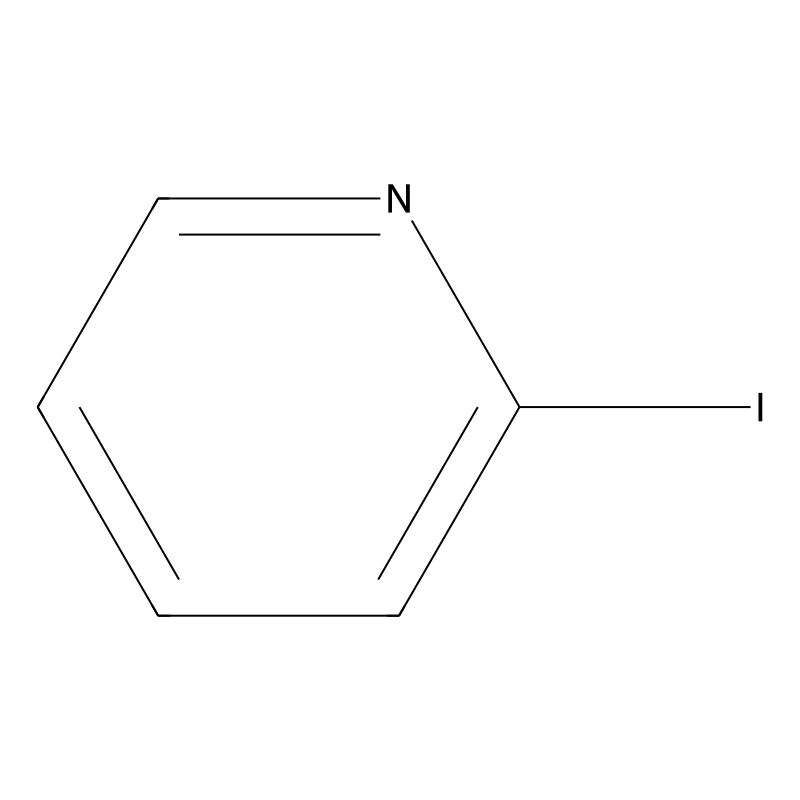

2-Iodopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Building Block for Complex Molecules: Due to its reactive iodine group, 2-iodopyridine serves as a crucial building block for synthesizing various complex organic molecules. This includes the creation of pharmaceuticals, agrochemicals, and specialty materials. The iodine group readily undergoes various chemical reactions, allowing for the attachment of diverse functional groups and creating diverse new molecules with desired properties [, ].

- Cross-Coupling Reactions: 2-Iodopyridine is particularly useful in cross-coupling reactions, a powerful technique for forming carbon-carbon bonds between different molecules. These reactions are essential for constructing complex organic structures with specific functionalities and are widely employed in medicinal chemistry and materials science research [, ].

Precursor for Functional Materials:

- Ligand Design: The unique electronic properties of 2-iodopyridine make it suitable for designing ligands, which are molecules that bind to metal ions. These ligands play a crucial role in various catalytic processes and are being explored for applications in drug discovery, solar cells, and sensors [, ].

- Organic Electronics: Research is exploring the potential of 2-iodopyridine derivatives in organic electronics. By incorporating the compound into organic semiconductors or modifying its structure, researchers aim to develop materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [, ].

2-Iodopyridine is an organic compound with the molecular formula C₅H₄IN, characterized by a pyridine ring substituted with an iodine atom at the second position. This compound is notable for its unique structural features, which include a nitrogen atom in the aromatic ring that contributes to its reactivity and versatility in various

- Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides, where 2-iodopyridine serves as an aryl halide component. The reaction typically requires a palladium catalyst and a base, facilitating the formation of carbon-carbon bonds .

- Suzuki Coupling: Similar to Sonogashira, this reaction allows for the coupling of boronic acids with aryl halides. 2-Iodopyridine acts as a coupling partner, enabling the synthesis of biaryl compounds .

- Homocoupling Reactions: Recent studies have shown that 2-iodopyridine can undergo reductive homocoupling reactions under specific conditions, leading to the formation of bipyridine derivatives .

2-Iodopyridine exhibits notable biological activity, particularly as an inhibitor of certain enzymes. For instance:

- CYP1A2 Inhibition: This compound has been identified as a potent inhibitor of cytochrome P450 1A2, which plays a crucial role in drug metabolism and bioactivation processes .

- Potential Anticancer Activity: Preliminary studies suggest that derivatives of 2-iodopyridine may possess anticancer properties, although further research is required to elucidate their mechanisms of action and efficacy .

The synthesis of 2-iodopyridine can be achieved through various methods:

- Direct Iodination: Pyridine can be iodinated using iodine monochloride or iodine in the presence of a Lewis acid catalyst.

- Nucleophilic Substitution: Starting from 2-bromopyridine, nucleophilic substitution with iodide ions can yield 2-iodopyridine under appropriate conditions.

- Photochemical Methods: Recent advancements have explored photochemical routes for synthesizing aryl iodides from corresponding aryl compounds using light to facilitate the reaction .

2-Iodopyridine finds applications across multiple fields:

- Synthetic Chemistry: It is widely used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

- Material Science: The compound is utilized in developing new materials due to its unique electronic properties.

- Bioconjugation: Its ability to form covalent bonds makes it useful in bioconjugation strategies for labeling biomolecules .

Interaction studies involving 2-iodopyridine have revealed its potential for modifying biological macromolecules:

- Cysteine Modification: Research indicates that 2-iodopyridine can effectively modify cysteine residues in proteins through covalent bonding, enhancing site-specific labeling techniques in mass spectrometry .

- Reactivity with Nucleophiles: The compound's electrophilic nature allows it to interact with various nucleophiles, facilitating diverse chemical transformations.

Several compounds share structural similarities with 2-iodopyridine, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromopyridine | C₅H₄BrN | Less reactive than 2-iodopyridine; used similarly in coupling reactions. |

| 3-Iodopyridine | C₅H₄IN (I at position 3) | Different regioselectivity; may exhibit different biological activities. |

| 4-Iodopyridine | C₅H₄IN (I at position 4) | Similar applications but distinct reactivity patterns compared to 2-iodopyridine. |

| 2-Chloropyridine | C₅H₄ClN | More stable than iodo derivatives; used in similar synthetic pathways. |

Each of these compounds exhibits unique reactivity profiles and applications, making them valuable in different contexts within organic synthesis and medicinal chemistry.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant